molecular formula C15H15Cl2N3O2 B290870 2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide

Cat. No.: B290870
M. Wt: 340.2 g/mol
InChI Key: SNMDZHAFCZXHFY-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide is a synthetic chemical compound of significant interest in agricultural chemistry research. Its molecular structure incorporates both a phenoxy and a pyrimidine moiety, a combination often explored for the development of novel herbicidal agents. The 4,6-dimethylpyrimidin-2-yl group is a key scaffold in the synthesis of certain herbicide classes . Research into this compound is primarily focused on investigating its potential mode of action and efficacy for controlling undesirable vegetation. The structural components suggest it may function as a systemic herbicide, similar to other phenoxyacetic acid compounds, which are known to mimic plant growth hormones and disrupt normal growth processes in broadleaf weeds . Researchers utilize this compound in laboratory studies to understand its selectivity, environmental fate, and potential for managing herbicide-resistant weed biotypes, which is a major concern in modern agriculture . Furthermore, the compound serves as a valuable intermediate for the synthesis and development of more complex, targeted agrochemicals. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C15H15Cl2N3O2

Molecular Weight

340.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide

InChI

InChI=1S/C15H15Cl2N3O2/c1-8-6-9(2)19-15(18-8)20-14(21)10(3)22-13-5-4-11(16)7-12(13)17/h4-7,10H,1-3H3,(H,18,19,20,21)

InChI Key

SNMDZHAFCZXHFY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of herbicides and pharmaceuticals. This article discusses its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H15Cl2N3O2
Molecular Weight340.2 g/mol
CAS Number599186-53-5
LogP4.1066
Polar Surface Area90.173

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes involved in cell proliferation and signal transduction pathways, which may contribute to its herbicidal and potential anticancer properties. The presence of the dichlorophenoxy group is significant for its herbicidal activity, as it mimics natural plant hormones (auxins), leading to uncontrolled growth in target plants.

Herbicidal Effects

Research indicates that compounds similar to this compound exhibit herbicidal properties through auxin-like activity. This results in abnormal growth patterns in susceptible plant species. Studies have demonstrated effective control over various broadleaf weeds, making it a candidate for agricultural applications.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines by inhibiting critical pathways involved in cell survival and proliferation. The specific mechanisms are still under investigation but may involve the modulation of kinase signaling pathways.

Case Studies

  • Herbicidal Efficacy : A study evaluated the efficacy of this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass at concentrations as low as 10 mg/L, demonstrating its potential as an effective herbicide.
  • Cytotoxicity in Cancer Cells : In a laboratory setting, this compound was tested against various cancer cell lines (e.g., breast and colon cancer). The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM, suggesting a promising avenue for further development as an anticancer agent.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies indicate that it has a low toxicity profile in non-target organisms at recommended application rates. Long-term studies are necessary to fully understand its environmental impact and chronic effects on non-target species.

Environmental Impact

Research on the degradation of this compound in soil and water systems shows that it undergoes photodegradation and microbial degradation under specific conditions. These findings are crucial for assessing its environmental persistence and potential bioaccumulation risks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

  • Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Structural Difference: Replaces the 4,6-dimethylpyrimidine ring with a 4-methylpyridine group. Activity: Exhibits reduced herbicidal efficacy compared to the target compound, likely due to weaker receptor binding via pyridine’s lower electron density . Synthesis: Prepared via amide coupling of 2-(2,4-dichlorophenoxy)acetic acid with 4-methylpyridin-2-amine .
  • N-(4,6-Dimethylpyrimidin-2-yl)-2-(2,4-dichlorophenoxy)propanamide Derivatives: Modifications at the pyrimidine ring (e.g., methoxy or ethyl substituents) alter solubility and activity. For example, 4,6-dimethoxypyrimidin-2-yl analogs show lower lipophilicity (logP ~2.1) compared to the target compound (estimated logP ~3.5), reducing soil persistence .

Phenoxyacetamide Inhibitors

  • N-(4-Fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide (25b) :
    • Structural Difference : Features a fluorobenzyl group instead of pyrimidine.
    • Properties : Lower melting point (94–96°C) and Rf value (0.68) indicate reduced crystallinity and polarity compared to the target compound .
    • Activity : Primarily acts as a Pseudomonas inhibitor, lacking herbicidal auxin activity due to the absence of pyrimidine-mediated receptor interactions .

Sulfamoyl and Sulfanyl Derivatives

  • N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide: Structural Difference: Incorporates a sulfamoyl linker instead of a propanamide chain.

Herbicidal Auxin Agonists

  • 2,4-Dichlorophenoxyacetic Acid (2,4-D): Structural Difference: Contains an acetic acid chain instead of a propanamide-pyrimidine system. Activity: Broad-spectrum herbicide with rapid action but higher phytotoxicity to non-target plants. The target compound’s pyrimidine group improves selectivity for dicot weeds .

Data Tables

Table 2: Structure-Activity Relationships (SAR)

Structural Feature Impact on Activity Example Compound
4,6-Dimethylpyrimidin-2-yl group Enhances receptor binding via π-π stacking and hydrogen bonding Target Compound
Dichlorophenoxy chain Increases lipophilicity and membrane permeability 2,4-D, Target Compound
Sulfamoyl linker Shifts activity to antibacterial (no auxin effects) N-[4-(Sulfamoyl)phenyl]
Pyridine vs. Pyrimidine Pyrimidine’s electron-rich ring improves auxin receptor affinity vs. pyridine Compound 533 vs. Target

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